molecular formula C8H8BrO3P B14428133 2-(2-Bromophenoxy)-1,3,2-dioxaphospholane CAS No. 84998-59-4

2-(2-Bromophenoxy)-1,3,2-dioxaphospholane

Cat. No.: B14428133
CAS No.: 84998-59-4
M. Wt: 263.02 g/mol
InChI Key: VGXCMAAZFWDQNY-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-1,3,2-dioxaphospholane is an organophosphorus compound that features a bromophenoxy group attached to a dioxaphospholane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)-1,3,2-dioxaphospholane typically involves the reaction of 2-bromophenol with a suitable phosphorus-containing reagent. One common method is the reaction of 2-bromophenol with phosphorus trichloride (PCl3) in the presence of a base, such as triethylamine, to form the intermediate 2-(2-bromophenoxy)phosphorodichloridite. This intermediate is then reacted with ethylene glycol to form the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphates.

    Reduction Reactions: The compound can be reduced to form phosphines or phosphites.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phospholanes with various functional groups.

    Oxidation Reactions: Products include phosphine oxides or phosphates.

    Reduction Reactions: Products include phosphines or phosphites.

Scientific Research Applications

2-(2-Bromophenoxy)-1,3,2-dioxaphospholane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and proteins. The bromophenoxy group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The dioxaphospholane ring can also interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1,3,2-dioxaphospholane
  • 2-(2-Fluorophenoxy)-1,3,2-dioxaphospholane
  • 2-(2-Iodophenoxy)-1,3,2-dioxaphospholane

Uniqueness

2-(2-Bromophenoxy)-1,3,2-dioxaphospholane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .

Properties

CAS No.

84998-59-4

Molecular Formula

C8H8BrO3P

Molecular Weight

263.02 g/mol

IUPAC Name

2-(2-bromophenoxy)-1,3,2-dioxaphospholane

InChI

InChI=1S/C8H8BrO3P/c9-7-3-1-2-4-8(7)12-13-10-5-6-11-13/h1-4H,5-6H2

InChI Key

VGXCMAAZFWDQNY-UHFFFAOYSA-N

Canonical SMILES

C1COP(O1)OC2=CC=CC=C2Br

Origin of Product

United States

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